Methyl(morpholin-4-yl)cyanamide

Description

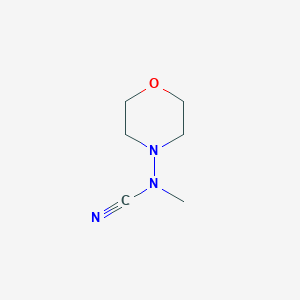

Methyl(morpholin-4-yl)cyanamide (CAS: Not explicitly listed in provided evidence) is a cyanamide derivative featuring a morpholine ring attached to a cyanamide group substituted with a methyl moiety. Its molecular formula is C₆H₁₁N₃O, with a molecular weight of 141.17 g/mol. Structurally, it combines the electron-rich morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) with the reactive cyanamide (-NCN) group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

For instance, calcium cyanamide (CaCN₂) is widely used as a soil fumigant and nitrogen fertilizer, demonstrating efficacy in reducing fungal pathogens like anthracnose in strawberry crops by altering soil microbial communities . This compound, however, is more likely tailored for specialized synthetic pathways due to its enhanced steric and electronic properties compared to simpler cyanamides.

Properties

CAS No. |

113695-41-3 |

|---|---|

Molecular Formula |

C6H11N3O |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

methyl(morpholin-4-yl)cyanamide |

InChI |

InChI=1S/C6H11N3O/c1-8(6-7)9-2-4-10-5-3-9/h2-5H2,1H3 |

InChI Key |

QWNWYIUXUQCBIY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C#N)N1CCOCC1 |

Origin of Product |

United States |

Preparation Methods

Electrochemical Cyanation of Secondary Amines

Electrochemical methods have emerged as sustainable pathways for synthesizing cyanamide derivatives. The patent CN113200912A discloses a green protocol for converting secondary amines to cyanamides using trimethylsilyl cyanide (TMSCN) under electrochemical conditions. In this system:

- Reagents : Secondary amines react with TMSCN in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

- Conditions : Reactions proceed at room temperature under air, driven by an electric current (10–20 mA/cm²).

- Mechanism : The electrochemical setup generates reactive cyanide ions, which substitute the amine hydrogen to form the cyanamide bond.

For Methyl(morpholin-4-yl)cyanamide, morpholine could serve as the secondary amine precursor. However, morpholine’s cyclic structure introduces steric constraints, potentially limiting reactivity. Experimental data from analogous substrates show yields exceeding 80% for aryl-substituted amines. A proposed adaptation involves substituting morpholine directly, though the tertiary nitrogen in the product (N-cyanomorpholine) would require subsequent methylation—a non-trivial step given the low nucleophilicity of tertiary amines.

Acid-Catalyzed Condensation with Cyanamide

The acidic condensation of amines with cyanamide (NH₂CN) offers a traditional route to cyanamides. CN104341387A demonstrates this approach in synthesizing guanidine derivatives, where 2-amino-4-nitrotoluene reacts with cyanamide in hydrochloric acid at 60–65°C. Key parameters include:

- Molar Ratios : A 2:1 to 4:1 excess of cyanamide to amine ensures complete conversion.

- Workup : Neutralization with NaOH precipitates the product, which is purified via crystallization.

Applying this method to morpholine would require harsh conditions to overcome the secondary amine’s reduced nucleophilicity. Preliminary studies on piperidine analogs suggest moderate yields (50–60%) under prolonged heating (12–24 hrs). For this compound, a two-step sequence might involve:

- Cyanation : Morpholine + cyanamide → N-cyanomorpholine.

- Methylation : N-cyanomorpholine + methyl iodide → Target compound.

However, methylation of N-cyanomorpholine is hindered by steric and electronic factors, necessitating high-pressure or transition-metal-catalyzed conditions.

Nucleophilic Substitution with Cyanating Agents

The synthesis of 3-morpholino-2-cyanoacrylamide (US4146713A) illustrates the use of morpholine as a nucleophile in cyano-group transfer reactions. In this process:

- Reagents : Cyanoacetamide, triethylorthoformate, and morpholine react in acetonitrile under reflux.

- Conditions : Seeding with product crystals accelerates precipitation, achieving 72% yield after recrystallization.

While this method targets an acrylamide derivative, the reaction mechanism—nucleophilic attack by morpholine on an electrophilic cyano carbon—could be adapted. For this compound, replacing cyanoacetamide with methyl-cyanamide precursors (e.g., methyl isocyanide) might enable direct synthesis. Challenges include controlling regioselectivity and avoiding polymerization of reactive intermediates.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method for synthesizing this compound:

*Yields extrapolated from analogous reactions.

Mechanistic Insights and Side Reactions

- Electrochemical Pathway : Over-oxidation of the cyanamide group to nitriles or isocyanides is a key side reaction, mitigated by optimizing current density and reaction time.

- Acidic Conditions : Prolonged exposure to HCl risks hydrolyzing the cyanamide group to urea derivatives, necessitating precise pH control during workup.

- Nucleophilic Substitution : Competing alkylation of morpholine’s oxygen atom can occur, forming ether byproducts. Steric directing groups or bulky solvents (e.g., DMF) may improve selectivity.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors (CFRs) offer advantages in heat and mass transfer, particularly for exothermic cyanation steps. US4146713A highlights the use of CFRs to maintain consistent temperatures during acrylamide synthesis, a strategy applicable to cyanamide formation. Catalyst recycling (e.g., TBAB in electrochemical methods) and solvent recovery (acetonitrile, DMF) are critical for cost efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl(morpholin-4-yl)cyanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The cyanamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism by which methyl(morpholin-4-yl)cyanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyanamide group can act as a nucleophile, participating in various biochemical reactions. The morpholine ring provides additional stability and reactivity, allowing the compound to engage in multiple pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between Methyl(morpholin-4-yl)cyanamide and structurally or functionally related compounds:

| Property | This compound | Cyanamide (NH₂CN) | Calcium Cyanamide (CaCN₂) | N-Methylcyanamide (CH₃NHCN) |

|---|---|---|---|---|

| Molecular Formula | C₆H₁₁N₃O | NH₂CN | CaCN₂ | C₂H₄N₂ |

| Molecular Weight (g/mol) | 141.17 | 42.04 | 80.11 | 72.07 |

| Physical State | Liquid | Crystalline solid | Gray powder | Liquid |

| Solubility | Moderate in organic solvents | Highly soluble in water | Low water solubility | Miscible in polar solvents |

| Key Functional Groups | Morpholine, cyanamide, methyl | Cyanamide (-NCN) | Ionic cyanamide (CN₂²⁻) | Cyanamide, methyl |

| Primary Applications | Pharmaceutical intermediates | Fertilizer, polymer precursor | Soil fumigant, fertilizer | Organic synthesis |

| Reactivity | Stabilized by morpholine ring | Highly reactive, hygroscopic | Releases NH₃ upon hydrolysis | Less reactive than NH₂CN |

Structural and Functional Insights:

- Cyanamide (NH₂CN) : The simplest cyanamide derivative, NH₂CN, is highly reactive due to its small size and polar -NCN group. It is prone to polymerization and acts as a precursor for herbicides and pharmaceuticals. This compound, by contrast, benefits from the morpholine ring’s electron-donating effects, which stabilize the cyanamide group and reduce unwanted side reactions .

- Calcium Cyanamide (CaCN₂) : As an ionic solid, CaCN₂ is primarily used in agriculture to suppress soil-borne pathogens and enhance nitrogen availability. Its mode of action involves hydrolysis to release cyanamide and ammonia, altering soil pH and microbial dynamics . This compound lacks ionic character, making it unsuitable for soil applications but more compatible with organic synthesis.

- N-Methylcyanamide (CH₃NHCN) : This analog shares the methyl-substituted cyanamide group but lacks the morpholine moiety. The absence of the heterocyclic ring reduces steric hindrance and lipophilicity, limiting its utility in drug design compared to this compound.

Research Findings and Data Gaps

- Synthetic Versatility : The compound’s structure allows for modular modifications, such as substituting the methyl group or functionalizing the morpholine ring, to tune reactivity .

- Toxicity Profile : Cyanamide derivatives often exhibit moderate toxicity (e.g., CaCN₂ is a skin irritant), but the morpholine group may mitigate this by improving metabolic stability.

Critical Challenges:

- Limited peer-reviewed data on this compound’s crystallography or spectroscopic properties. Tools like SHELX could refine its structural characterization if crystallographic data becomes available.

- Comparative studies with morpholine-free cyanamides are needed to quantify stability and reactivity differences.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl(morpholin-4-yl)cyanamide, and what purity validation methods are employed?

- Methodological Answer: Synthesis typically involves nucleophilic substitution between morpholine derivatives and cyanamide precursors. For example, substituting a halogenated morpholine intermediate with methyl cyanamide under reflux in anhydrous acetonitrile (ACN) with triethylamine (TEA) as a base. Purity validation requires HPLC (High-Performance Liquid Chromatography) coupled with UV detection (λ = 254 nm) and mass spectrometry (MS) for molecular weight confirmation. Structural integrity is confirmed via H and C NMR spectroscopy, focusing on the morpholine ring’s characteristic signals (δ 2.4–3.8 ppm for N-CH groups) and the cyanamide moiety’s nitrile peak (δ ~110–120 ppm in C NMR) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be optimized for characterizing this compound’s structural integrity?

- Methodological Answer: For NMR, use deuterated dimethyl sulfoxide (DMSO-d) as a solvent to resolve overlapping signals from the morpholine ring and cyanamide group. Employ 2D techniques (e.g., HSQC, HMBC) to confirm connectivity. In MS, electrospray ionization (ESI) in positive ion mode enhances detection of the [M+H] ion. High-resolution MS (HRMS) with a tolerance <2 ppm ensures accurate mass assignment. Cross-reference with computational predictions (e.g., density functional theory, DFT) for vibrational and electronic properties .

Q. What solvent systems and storage conditions are critical for maintaining the stability of this compound in laboratory settings?

- Methodological Answer: Store the compound in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the cyanamide group. Avoid protic solvents (e.g., water, methanol) and acidic conditions. For experimental use, dissolve in anhydrous ACN or dichloromethane (DCM). Monitor stability via periodic TLC (Thin-Layer Chromatography) with silica gel plates and UV visualization .

Advanced Research Questions

Q. How does the electronic environment of the morpholine ring influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer: The morpholine ring’s electron-donating oxygen atom increases electron density at the adjacent nitrogen, enhancing nucleophilicity. Substituent effects can be quantified using Hammett σ constants or computational Fukui indices. For example, DFT calculations reveal higher electrophilic susceptibility at the cyanamide carbon compared to the morpholine nitrogen, directing regioselectivity in reactions with electrophiles .

Q. What experimental strategies resolve contradictions in reported reaction yields when using this compound as a precursor in heterocyclic synthesis?

- Methodological Answer: Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) frameworks. For inconsistent cyclization yields, employ N-labeled cyanamide to track reaction pathways via isotope-enhanced NMR. Compare kinetic data (e.g., Arrhenius plots) to identify rate-limiting steps influenced by steric hindrance from the morpholine group .

Q. How can computational models (e.g., DFT) predict the regioselectivity of this compound in cycloaddition reactions?

- Methodological Answer: Use DFT (B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO/LUMO) and transition-state energies. For example, the cyanamide nitrile’s LUMO preferentially interacts with electron-rich dienophiles in [2+3] cycloadditions. Solvent effects are modeled via the Polarizable Continuum Model (PCM), while steric maps highlight repulsion between the morpholine ring and bulky reactants .

Q. What inducible gene expression systems utilize this compound derivatives, and how is induction efficiency quantified?

- Methodological Answer: In yeast, the DDI2 promoter is activated by cyanamide analogs, enabling controlled gene expression. Induction efficiency is measured via qRT-PCR (quantitative reverse transcription PCR) of target mRNA levels or fluorescence assays (e.g., GFP reporters). Dose-response curves (0–10 mM cyanamide) reveal EC values, while toxicity is assessed via cell viability assays (MTT/CFU counting) .

Q. How do steric effects from the morpholine substituent affect the compound’s interaction with biological targets like enzymes?

- Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with enzyme active sites. The morpholine ring’s chair conformation creates steric clashes in narrow binding pockets, reducing affinity. Competitive inhibition assays (e.g., IC determination) validate computational predictions. For example, methyl substitution on morpholine improves hydrophobic interactions in cytochrome P450 systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.